2-((2-chlorobenzyl)thio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
CAS No.: 537043-94-0
Cat. No.: VC4142756
Molecular Formula: C25H22ClN3O3S
Molecular Weight: 479.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 537043-94-0 |
|---|---|
| Molecular Formula | C25H22ClN3O3S |
| Molecular Weight | 479.98 |
| IUPAC Name | 2-[(2-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
| Standard InChI | InChI=1S/C25H22ClN3O3S/c1-32-16-11-9-14(10-12-16)20-21-18(7-4-8-19(21)30)27-23-22(20)24(31)29-25(28-23)33-13-15-5-2-3-6-17(15)26/h2-3,5-6,9-12,20H,4,7-8,13H2,1H3,(H2,27,28,29,31) |
| Standard InChI Key | SVBKFBLRVPIOEC-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5Cl |
Introduction
2-((2-chlorobenzyl)thio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound belonging to the class of pyrimidoquinoline derivatives. It features a tetrahydropyrimido framework fused with a quinoline moiety, along with a chlorobenzylthio group and a methoxyphenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which are influenced by its structural components.
Chemical Formula and Molecular Weight
| Property | Description |
|---|---|
| Molecular Formula | Not explicitly provided, but can be inferred from its structure |
| Molecular Weight | Approximately 480.0 g/mol |
Synthesis Methods
The synthesis of 2-((2-chlorobenzyl)thio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can be achieved through various methods. A notable approach involves a multicomponent reaction using ultrasound-assisted synthesis techniques. This method typically starts with starting materials such as 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one and aromatic aldehydes, which are reacted in equimolar amounts in a solvent like acetic acid or ethyl alcohol. The reaction mixture undergoes stirring at room temperature before being subjected to reflux or ultrasound heating to facilitate the cyclocondensation process.
Synthesis Steps
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Starting Materials: 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one and aromatic aldehydes.
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Reaction Conditions: Equimolar amounts in acetic acid or ethyl alcohol, stirred at room temperature.
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Cyclocondensation: Facilitated by reflux or ultrasound heating.
Biological Activities and Potential Applications
Pyrimidoquinoline derivatives, including 2-((2-chlorobenzyl)thio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione, are known for their diverse biological activities. These compounds can interact with specific molecular targets such as enzymes or receptors, which may lead to applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Potential Biological Targets
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Enzymes: Inhibition or modulation of enzymatic activities.
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Receptors: Interaction with specific receptors to modulate biological pathways.
Chemical Reactions and Stability
The compound can participate in various chemical reactions typical for quinoline and pyrimidine derivatives. These reactions may include nucleophilic substitution, electrophilic addition, and cycloaddition reactions. The stability and reactivity of the compound are influenced by its functional groups and the conditions under which it is stored or used.
Monitoring Techniques
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Thin-Layer Chromatography (TLC): For monitoring reaction progress and product purity.
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Spectroscopic Methods (NMR, IR): For confirming product formation and structural analysis.
Safety and Handling
Handling of 2-((2-chlorobenzyl)thio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione requires caution due to its potential chemical reactivity and biological activity. It is advisable to follow standard laboratory safety protocols when working with this compound, including the use of protective equipment and proper disposal methods.
Safety Precautions
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Protective Equipment: Gloves, goggles, and lab coats.
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Storage Conditions: Cool, dry place away from incompatible substances.
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